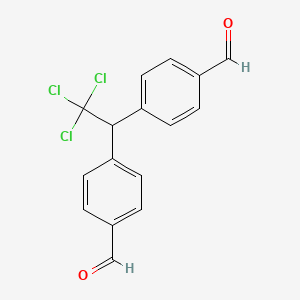
4,4'-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups attached to a central trichloroethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with trichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with trichloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid.
Reduction: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The trichloroethane moiety may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol: A reduced form of the compound with primary alcohol groups instead of aldehydes.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid: An oxidized form with carboxylic acid groups.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol): A derivative with nitro groups on the benzene rings.
Uniqueness
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is unique due to its combination of aldehyde groups and a trichloroethane core, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
54545-85-6 |
|---|---|
Molekularformel |
C16H11Cl3O2 |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
4-[2,2,2-trichloro-1-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H11Cl3O2/c17-16(18,19)15(13-5-1-11(9-20)2-6-13)14-7-3-12(10-21)4-8-14/h1-10,15H |
InChI-Schlüssel |
DXZLEHBRNSRRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


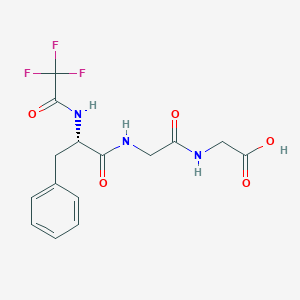
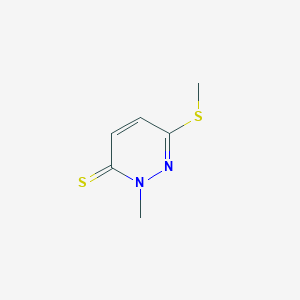


![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)

![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
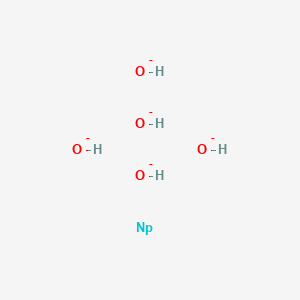

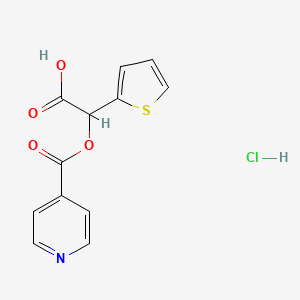
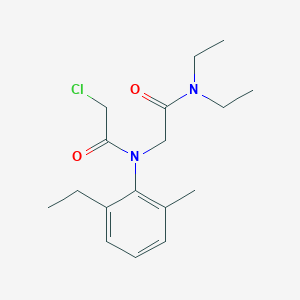
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
